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Compound of Interest

4-(3,5-Dimethyl-1H-pyrazol-1-
Compound Name:
YL)benzenesulfonyl chloride

CAS No.: 61320-20-5

Cat. No.: B1313396

L J

This guide provides a comprehensive technical overview of 4-(3,5-Dimethyl-1H-pyrazol-1-
YL)benzenesulfonyl chloride, a pivotal chemical intermediate. We will delve into its synthesis,
reactivity, and critical applications, particularly its role as a versatile scaffold in the landscape of
modern medicinal chemistry. The narrative is structured to provide not just procedural steps but
the underlying chemical logic, empowering researchers to leverage this compound's full
potential.

Core Introduction: A Strategic Building Block

4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzenesulfonyl chloride is an organosulfur compound
distinguished by three key structural features: a stable 3,5-dimethylpyrazole ring, a central
benzene ring, and a highly reactive sulfonyl chloride (-SO2zCl) functional group. This unique
combination makes it an invaluable precursor in organic synthesis.

The inherent reactivity of the sulfonyl chloride group allows for straightforward coupling with a
wide array of nucleophiles, most notably amines, to form stable sulfonamide linkages.[1] This
reaction is a cornerstone of medicinal chemistry, as the resulting pyrazole-benzenesulfonamide
scaffold is a well-established pharmacophore found in numerous biologically active agents.[2]
[3][4][5] Its structural analogs are key components in the synthesis of selective COX-2
inhibitors, such as Celecoxib, highlighting the therapeutic relevance of this molecular
framework.[6][7][8]
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Physicochemical & Structural Data

A summary of the essential properties of the title compound is provided below for quick

reference.

Property Value Reference

CAS Number 61320-20-5 [ChemicalBook][9]
Molecular Formula C11H11CIN202S [ChemicalBook][9]
Molecular Weight 270.74 g/mol [ChemicalBook][9]
Appearance Solid [Sigma-Aldrich]
Melting Point 75.5-79 °C [ChemicalBook][9]
Boiling Point (Predicted) 385.6 +30.0 °C [ChemicalBook][9]
Density (Predicted) 1.38 + 0.1 g/cm3 [ChemicalBook][9]
SMILES String CISEO)EO)elecc(eel)- [Sigma-Aldrich]

n2cccn2
InChl Key ARXRGFFTKHQGOE- [Sigma-Aldrich]

UHFFFAOYSA-N

Synthesis Pathway and Mechanistic Insight

The construction of 4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzenesulfonyl chloride is typically

achieved via a multi-step synthetic sequence. A common and logical approach involves the

initial formation of the stable pyrazole-benzenesulfonic acid core, followed by chlorination to

yield the reactive sulfonyl chloride.

Workflow for Synthesis

The process can be conceptualized as a two-stage workflow:

* Pyrazole Ring Formation: This classic step involves the condensation of a hydrazine

derivative with a 1,3-dicarbonyl compound. Specifically, 4-hydrazinobenzenesulfonamide

hydrochloride reacts with 2,4-pentanedione (acetylacetone) in a solvent like ethanol upon
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heating.[10] This reaction proceeds via a cyclization-condensation mechanism to form the
stable 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide intermediate.

o Conversion to Sulfonyl Chloride: While the direct conversion of the resulting sulfonamide to
the sulfonyl chloride is challenging, a more common route involves starting with 4-(3,5-
dimethyl-1H-pyrazol-1-yl)benzenesulfonic acid. This acid can be prepared and then reacted
with a chlorinating agent such as phosphorus pentachloride (PCls) or thionyl chloride (SOCIz2)
in an inert solvent to furnish the final sulfonyl chloride product.

Click to download full resolution via product page

Caption: High-level workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Synthesis of the
Precursor Sulfonamide

This protocol describes the synthesis of the stable sulfonamide precursor, 4-(3,5-Dimethyl-1H-
pyrazol-1-yl)benzenesulfonamide, which is a valuable compound in its own right and can be
used to derive the title compound.

Materials:
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4-Hydrazinobenzenesulfonamide hydrochloride
2,4-Pentanedione (Acetylacetone)
Ethanol (Absolute)

Deionized Water

Procedure:

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-
hydrazinobenzenesulfonamide hydrochloride (10 mmol, 1 eq) and 2,4-pentanedione (10
mmol, 1 eq).

Add absolute ethanol (50 mL) to the flask.

Heat the reaction mixture to reflux and maintain for 4 hours, monitoring the reaction progress
by Thin Layer Chromatography (TLC).

After completion, allow the mixture to cool to room temperature.

Slowly add deionized water to the cooled solution until a precipitate forms.
Collect the solid product by vacuum filtration.

Wash the collected solid with cold water and then a small amount of cold ethanol.

Recrystallize the crude product from ethanol to yield the pure 4-(3,5-Dimethyl-1H-pyrazol-1-
yl)benzenesulfonamide.[10]

Core Reactivity: The Electrophilic Sulfonyl Chloride

The synthetic utility of 4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzenesulfonyl chloride stems

from the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[1] The two oxygen

atoms and the chlorine atom are strongly electron-withdrawing, creating a significant partial

positive charge on the sulfur atom, making it highly susceptible to attack by nucleophiles.
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Caption: Nucleophilic attack on the sulfonyl chloride group.

Primary Application: Sulfonamide Synthesis

The most significant reaction is with primary or secondary amines to form sulfonamides. This

reaction is robust, high-yielding, and forms the basis for creating large libraries of compounds

for drug discovery screening.

Protocol: General Synthesis of N-Substituted Pyrazole Benzenesulfonamides

Materials:

4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzenesulfonyl chloride (1.0 eq)
Desired primary or secondary amine (1.05 eq)
Diisopropylethylamine (DIPEA) or Pyridine (base, 3.0 eq)

Dichloromethane (DCM) (anhydrous)
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Procedure:

Dissolve the amine (1.05 eq) and the base (e.g., DIPEA, 3.0 eq) in anhydrous DCM in a
flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).

Cool the mixture to O °C in an ice bath.

In a separate flask, dissolve 4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzenesulfonyl chloride
(2.0 eq) in anhydrous DCM.

Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.
Allow the reaction to warm to room temperature and stir for 12-16 hours.[3][11]

Monitor the reaction by TLC. Upon completion, quench the reaction by adding cold water.
Separate the organic layer, wash with dilute HCI, saturated NaHCOs, and brine.

Dry the organic layer over anhydrous sodium sulfate (NazS0Oa4), filter, and concentrate under
reduced pressure.

Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl
acetate gradient) to obtain the pure sulfonamide derivative.[11]

Applications in Drug Design and Discovery

The pyrazole-benzenesulfonamide core is a "privileged scaffold" in medicinal chemistry,

appearing in drugs across various therapeutic areas.[2][3][12][13] Its value lies in its rigid

structure, which properly orients substituents for optimal interaction with biological targets, and

the sulfonamide group's ability to act as a potent hydrogen bond donor and acceptor.

Role as a Bioisostere and Pharmacophore

Anti-inflammatory Agents: The most famous application is in the development of selective
COX-2 inhibitors for treating inflammation and pain.[7][14] The sulfonamide moiety is crucial
for binding within the active site of the COX-2 enzyme.

© 2026 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b1313396?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10373183/
https://pubs.acs.org/doi/10.1021/acsomega.2c07539
https://pubs.acs.org/doi/10.1021/acsomega.2c07539
https://pmc.ncbi.nlm.nih.gov/articles/PMC5801178/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10373183/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8955975/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9780894/
https://pubmed.ncbi.nlm.nih.gov/24794773/
https://newdrugapprovals.org/2013/04/07/drug-spotlight-celecoxib-from-g-d-searle-company/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1313396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Anticancer Agents: Numerous derivatives have shown potent antiproliferative activity against
various cancer cell lines.[13][15] The scaffold can be modified to target specific kinases or
other proteins involved in cancer progression.

o Antimicrobial & Antiviral Agents: The "sulfa drug" heritage of sulfonamides continues with
pyrazole-containing derivatives showing activity against bacterial, fungal, and viral targets.[2]

[4]
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Caption: Diverse applications stemming from the core chemical scaffold.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of 4-(3,5-
Dimethyl-1H-pyrazol-1-YL)benzenesulfonyl chloride and its derivatives.
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Technique

Expected Observations

1H NMR (CDCls)

- Aromatic protons on the benzenesulfonyl ring
appear as two doublets in the 6 7.5-8.2 ppm
range. - Pyrazole proton (at C4) shows a singlet
around 0 6.0-6.5 ppm. - Two singlets for the two
non-equivalent methyl groups on the pyrazole
ring around & 2.2-2.6 ppm.

13C NMR (CDCls)

- Peaks for aromatic carbons between & 120-
145 ppm. - Peaks for pyrazole ring carbons
between & 110-150 ppm. - Peaks for methyl
carbons around 6 10-15 ppm.

IR Spectroscopy (KBr)

- Strong, characteristic asymmetric and
symmetric stretching bands for the S=0 of the
sulfonyl group at ~1370 cm~* and ~1180 cm1. -
Bands corresponding to C=C and C=N

stretching from the aromatic and pyrazole rings.

Mass Spectrometry

- Expected molecular ion peak [M]+
corresponding to the calculated molecular
weight. - Characteristic fragmentation pattern

showing loss of SO2CI or Cl.

Safety, Handling, and Storage

As a reactive sulfonyl chloride, this compound requires careful handling to ensure laboratory

safety and maintain chemical integrity.

e Hazards: The compound is corrosive and causes severe skin burns and eye damage. It is

harmful if swallowed.[9]

» Reactivity: It is sensitive to moisture. Contact with water will cause hydrolysis, releasing

corrosive hydrochloric acid (HCI) gas. All reactions should be conducted under anhydrous

conditions.
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o Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),
safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
water and incompatible materials such as strong bases and alcohols. Storing under an inert
atmosphere (e.g., argon) is recommended for long-term stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2026 BenchChem. All rights reserved. 11/12 Tech Support


https://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S1870-249X2021000200237
https://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S1870-249X2021000200237
https://pmc.ncbi.nlm.nih.gov/articles/PMC12755108/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12755108/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6269910/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6269910/
https://pubmed.ncbi.nlm.nih.gov/24794773/
https://pubmed.ncbi.nlm.nih.gov/24794773/
https://patents.google.com/patent/WO2010095024A2/en
https://patents.google.com/patent/WO2010095024A2/en
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB01486845.htm
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB01486845.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC3200907/
https://pubs.acs.org/doi/10.1021/acsomega.2c07539
https://pmc.ncbi.nlm.nih.gov/articles/PMC8955975/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8955975/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9780894/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9780894/
https://newdrugapprovals.org/2013/04/07/drug-spotlight-celecoxib-from-g-d-searle-company/
https://www.dovepress.com/discovery-of-pyrazoline-benzenesulfonamide-derivatives-as-anticancer-a-peer-reviewed-fulltext-article-DDDT
https://www.benchchem.com/product/b1313396#4-3-5-dimethyl-1h-pyrazol-1-yl-benzenesulfonyl-chloride-cas-61320-20-5
https://www.benchchem.com/product/b1313396#4-3-5-dimethyl-1h-pyrazol-1-yl-benzenesulfonyl-chloride-cas-61320-20-5
https://www.benchchem.com/product/b1313396#4-3-5-dimethyl-1h-pyrazol-1-yl-benzenesulfonyl-chloride-cas-61320-20-5
https://www.benchchem.com/product/b1313396#4-3-5-dimethyl-1h-pyrazol-1-yl-benzenesulfonyl-chloride-cas-61320-20-5
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1313396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/product/b1313396?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1313396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

